REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[CH:5][C:6]([N+:16]([O-:18])=[O:17])=[C:7]([O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][Cl:15])[CH:8]=1.[Na].[N+](C1C=CC=CC=1O)([O-])=O.COC1C=CC([N+]([O-])=O)=C(O)C=1>>[N+:16]([C:6]1[CH:5]=[CH:4][CH:3]=[CH:8][C:7]=1[O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][Cl:15])([O-:18])=[O:17] |^1:18|
|
Name
|
5-methoxy-2-nitro-[2-(2-chloroethoxy)ethoxy]benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(C1)OCCOCCCl)[N+](=O)[O-]
|
Name
|
crown ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(C1)O)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)OCCOCCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |